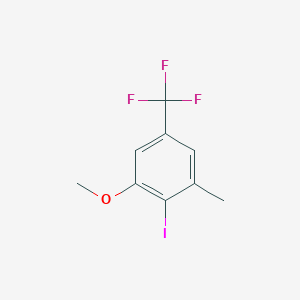

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Description

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene (CAS: 2384261-93-0, molecular formula: C₉H₈F₃IO) is a substituted aromatic compound featuring an iodine atom at position 2, a methoxy group at position 1, a methyl group at position 3, and a trifluoromethyl group at position 5 . With 98% purity, it is utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of the iodo substituent. Its trifluoromethyl group enhances stability and influences electronic properties, while methoxy and methyl groups modulate steric and electronic effects on the benzene ring .

Properties

Molecular Formula |

C9H8F3IO |

|---|---|

Molecular Weight |

316.06 g/mol |

IUPAC Name |

2-iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8F3IO/c1-5-3-6(9(10,11)12)4-7(14-2)8(5)13/h3-4H,1-2H3 |

InChI Key |

IHJXVJYOQNKDMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1I)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Detail |

|---|---|

| IUPAC Name | 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene |

| Molecular Formula | C9H8F3IO |

| Molecular Weight | 302.03 g/mol |

| CAS Number | 1261501-08-9 |

| SMILES | COC1=CC=C(C=C1I)C(C)C(F)(F)F |

| Key Functional Groups | Iodine (I), Methoxy (–OCH3), Methyl (–CH3), Trifluoromethyl (–CF3) |

The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity, while the iodine atom serves as a versatile site for further functionalization via substitution or coupling reactions.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the trifluoromethyl group onto the aromatic ring.

- Installation of the methoxy group.

- Selective iodination at the ortho position relative to the methoxy substituent.

- Incorporation of the methyl substituent at the meta position relative to iodine and methoxy.

These steps can be performed in various sequences depending on the starting materials and desired reaction conditions.

Detailed Synthetic Routes and Reaction Conditions

Iodination of Methoxy-Trifluoromethylbenzene Derivatives

A common approach involves iodination of a pre-functionalized aromatic compound bearing methoxy and trifluoromethyl groups. For example, iodination can be achieved using iodine (I2) in the presence of an oxidizing agent or under acidic conditions to selectively introduce iodine at the 2-position of the benzene ring.

- A metal- and base-free method uses arylhydrazine hydrochlorides and iodine in DMSO at 60 °C for 6 hours, yielding aryl iodides with high efficiency.

- The reaction is typically followed by workup with sodium thiosulfate and extraction with organic solvents (e.g., chloroform), then purification by silica gel chromatography.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent can be introduced via trifluoromethylation reagents such as:

- Ruppert–Prakash reagent (TMS-CF3) under catalytic conditions.

- Electrophilic trifluoromethylation using reagents like Togni’s reagent.

- Radical trifluoromethylation using CF3I or CF3SO2Cl under photochemical or thermal conditions.

Industrial methods optimize temperature, pressure, and catalysts to maximize yield and purity.

Methoxylation and Methylation

Example Synthetic Procedure

A representative synthetic route is as follows:

- Start from 3-methyl-5-(trifluoromethyl)phenol.

- Methylate the phenol group using dimethyl sulfate and potassium carbonate in refluxing acetone to give 1-methoxy-3-methyl-5-(trifluoromethyl)benzene.

- Iodinate the aromatic ring at the 2-position using iodine and an oxidant such as sodium hypochlorite in basic aqueous media or iodine with DMSO at 60 °C for 6 hours.

- Purify the product by extraction and silica gel chromatography.

Analytical Data and Yields

Spectroscopic characterization typically includes:

Research Findings and Method Comparisons

- Metal-free iodination methods using arylhydrazines and iodine in DMSO provide a clean, efficient route avoiding expensive catalysts and harsh conditions.

- Traditional iodination using sodium iodide and sodium hypochlorite in basic media is well-established and yields good purity but requires careful pH and temperature control.

- Industrial scale syntheses optimize reaction parameters such as temperature (10–40 °C), solvent choice (e.g., dichloromethane), and acid/base catalysts to maximize yield and minimize side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Iodination Agent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal-free iodination | Aryl hydrazine hydrochloride | Iodine (I2) | DMSO, 60 °C, 6 h | No metal catalyst, mild conditions, high yield | Requires hydrazine precursor |

| Classical iodination | 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene | I2 + NaOCl, NaOH | Aqueous, room temp to 40 °C | Simple reagents, scalable | Requires pH control, possible side reactions |

| Friedel-Crafts methylation + trifluoromethylation | Phenol derivatives | Various CF3 reagents | Variable | Versatile, modular | Multistep, sensitive reagents |

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Substituted benzene derivatives with various functional groups replacing the iodine atom.

Oxidation: Carbonyl-containing compounds such as aldehydes or ketones.

Reduction: Deiodinated benzene derivatives.

Scientific Research Applications

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs targeting specific biological pathways.

Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This dual activation facilitates various electrophilic and nucleophilic reactions.

Comparison with Similar Compounds

Positional Isomers

1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene (CAS: N/A, molecular formula: C₉H₈F₃IO)

- Structural Differences : Positions of iodine (1 vs. 2) and methoxy (2 vs. 1) groups differ.

- Purity : 95% (vs. 98% for the target compound) .

- Hazards : Exhibits H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warnings, suggesting similar handling precautions may apply to the target compound .

- Reactivity : Altered substituent positions may affect regioselectivity in electrophilic substitution or cross-coupling reactions.

Halogen and Functional Group Variations

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8, molecular formula: C₇H₂BrF₃INO₃)

- Substituents : Bromo (position 1), nitro (position 3), and trifluoromethoxy (position 5) groups.

- Electron Effects : Nitro and bromo groups are strongly electron-withdrawing, increasing reactivity in nucleophilic substitution but reducing stability compared to the target compound’s methyl and methoxy groups .

- Applications : Likely used in explosives or agrochemicals due to nitro groups, contrasting with the target compound’s synthetic utility in materials science .

1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene (CAS: 1823897-08-0, molecular formula: C₉H₈F₃IS)

Trifluoromethoxy vs. Trifluoromethyl Derivatives

1-Iodo-3-(trifluoromethoxy)benzene (CAS: 198206-33-6, molecular formula: C₇H₄F₃IO)

- Substituents : Trifluoromethoxy (position 3) instead of trifluoromethyl (position 5).

- Electronic Effects : Trifluoromethoxy is less electron-withdrawing than trifluoromethyl, leading to reduced ring deactivation and higher reactivity in electrophilic substitutions .

- Similarity Score : 0.98 (structural similarity to target compound) .

1-Iodo-2-(trifluoromethoxy)benzene (CAS: 175278-00-9, molecular formula: C₇H₄F₃IO)

- Substituents : Trifluoromethoxy at position 2.

- Applications: Potential use in liquid crystals or pharmaceuticals due to trifluoromethoxy’s polarity, differing from the target compound’s antisolvent or cross-coupling applications .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Hazard and Reactivity Profiles

| Compound Name | Hazard Statements | Reactivity in Cross-Coupling | Stability |

|---|---|---|---|

| This compound | Likely H315, H319, H335* | High (iodo substituent) | High (CF₃, CH₃) |

| 1-Iodo-3-(trifluoromethoxy)benzene | N/A | Moderate (electron-rich ring) | Moderate (OCF₃) |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | Likely H301, H311 | Low (steric hindrance) | Low (NO₂) |

*Inferred from structurally similar compounds .

Key Findings

- Positional Isomers : Altering substituent positions impacts purity, hazards, and regioselectivity in reactions .

- Functional Groups : Trifluoromethyl enhances stability, while nitro or bromo groups increase reactivity but reduce safety .

- Applications : The target compound’s iodine and trifluoromethyl groups make it versatile in synthetic chemistry, contrasting with trifluoromethoxy derivatives’ niche roles in materials science .

Biological Activity

2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is an aromatic compound characterized by its unique combination of substituents, including an iodine atom, a methoxy group, and a trifluoromethyl group. This molecular structure confers distinctive chemical properties that enhance its reactivity and potential biological activity. The compound has been explored for various applications in medicinal chemistry and biological research.

The molecular formula of this compound is CHFIO, with a molecular weight of 316.06 g/mol. The presence of the trifluoromethyl group significantly influences its electronic properties, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The trifluoromethyl group enhances the electrophilicity of the iodine atom, facilitating interactions with biomolecules such as enzymes and receptors. The compound's stability and reactivity can be affected by environmental factors like pH and temperature.

Antimicrobial Properties

Research has indicated that compounds with trifluoromethyl groups often exhibit antimicrobial properties. In a study examining various fluorinated compounds, this compound demonstrated significant activity against specific bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Antiproliferative Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells, indicating potential applications in cancer therapy. The IC values for various cell lines have been reported, highlighting its selective toxicity .

Case Studies

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of fluorinated benzene derivatives revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell membranes.

Case Study 2: Cancer Cell Inhibition

In another investigation, the antiproliferative effects of the compound were assessed on several human cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC values ranging from 10 to 25 µM across different cell types .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFIO |

| Molecular Weight | 316.06 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

Q & A

Basic: What are the recommended synthetic routes for 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene?

Answer:

The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:

- Step 1: Introduction of the trifluoromethyl group via radical trifluoromethylation or electrophilic substitution using CF₃ sources like TMSCF₃.

- Step 2: Methylation at the 3-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Methoxy group installation via demethylation of a protected precursor or direct O-methylation.

- Step 4: Iodination at the 2-position using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .

Key Considerations: Monitor reaction progress using TLC or GC-MS. Purity optimization may require column chromatography (silica gel, hexane/EtOAc) .

Basic: How to verify the purity and structural integrity of this compound?

Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to confirm ≥98% purity, as reported for similar iodinated aromatics .

- Structural Confirmation:

Basic: What are the key stability considerations during storage?

Answer:

- Light Sensitivity: The iodo-substituent makes the compound prone to photolytic decomposition. Store in amber vials at 2–8°C .

- Moisture: Avoid hydrolysis of the methoxy group by using desiccants (e.g., molecular sieves) in storage containers.

- Long-Term Stability: Periodic NMR analysis is recommended to detect degradation (e.g., iodine loss or oxidation) .

Advanced: How do electron-withdrawing groups (EWGs) influence reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl group (strong EWG) deactivates the aromatic ring, directing electrophilic substitution to the meta position. However, the iodine atom at the ortho position enables Suzuki-Miyaura or Ullmann couplings.

- Catalytic Systems: Use Pd(PPh₃)₄ with arylboronic acids for Suzuki coupling. Optimize base (e.g., Cs₂CO₃) and solvent (toluene/EtOH) to enhance yields.

- Kinetic vs. Thermodynamic Control: Competing reactions (e.g., protodeiodination) may occur; elevate temperatures (80–100°C) to favor coupling .

Advanced: What strategies mitigate side reactions during functionalization?

Answer:

- Protecting Groups: Temporarily protect the methoxy group (e.g., as a TMS ether) during iodination to prevent demethylation.

- Low-Temperature Halogen Exchange: Use CuI/KI in DMF at 60°C to minimize polysubstitution.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of iodinated intermediates, reducing side-product formation .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:

Discrepancies (e.g., 69% vs. lower yields in similar reactions) often arise from:

- Catalyst Loading: Adjust Pd catalyst ratios (0.5–5 mol%) and ligand choice (XPhos vs. SPhos).

- Oxygen Sensitivity: Use Schlenk techniques to exclude moisture/O₂, especially in Grignard or organometallic steps .

- Substrate Purity: Validate starting material purity via NMR (>95%) to avoid competing pathways.

Methodological Solution: Perform a Design of Experiment (DoE) to optimize temperature, solvent, and stoichiometry .

Advanced: What computational methods predict regioselectivity in further derivatization?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify electrophilic/nucleophilic sites. The trifluoromethyl group stabilizes negative charge, favoring nucleophilic attack at the iodine-bearing carbon.

- Hammett Parameters: σₚ values for CF₃ (-0.54) and OCH₃ (-0.27) guide predictions of substituent electronic effects.

- MD Simulations: Simulate solvent interactions to predict solubility-driven selectivity .

Advanced: How to characterize byproducts in large-scale syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.